Epalrestat-d5

Catalog No.
S1803781
CAS No.
M.F
C₁₅H₈D₅NO₃S₂
M. Wt
324.43
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epalrestat-d5

Product Name

Epalrestat-d5

Molecular Formula

C₁₅H₈D₅NO₃S₂

Molecular Weight

324.43

Synonyms

(5Z)-5-[(2E)-2-Methyl-3-phenyl-d5-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidineacetic Acid; Eabeth-d5; Kinedak-d5; ONO 2235-d5; Sorbistat-d5

Epalrestat-d5 is a stable isotope-labeled derivative of Epalrestat, an oral aldose reductase inhibitor primarily used in the management of diabetic complications. Its molecular formula is C15H8D5NO3S2C_{15}H_{8}D_{5}NO_{3}S_{2} with a molecular weight of 324.43 g/mol . The compound is characterized by the incorporation of five deuterium atoms, which enhances its stability and allows for precise tracking in metabolic studies.

Epalrestat-d5 functions as an inhibitor of the enzyme aldose reductase, which plays a crucial role in the polyol pathway. This pathway converts glucose into sorbitol via the enzyme aldose reductase, and excessive sorbitol accumulation is implicated in diabetic complications. The inhibition of this enzyme by Epalrestat-d5 leads to decreased sorbitol levels, thereby mitigating osmotic and oxidative stress in diabetic tissues . The specific

Epalrestat-d5 has demonstrated significant biological activity as an aldose reductase inhibitor. Studies indicate that it effectively decreases high glucose-induced proliferation of vascular smooth muscle cells at concentrations as low as 10 nM . Furthermore, it has been shown to alleviate oxidative stress and prevent neuronal damage associated with diabetic neuropathy . Its safety profile has been established in clinical settings, where it has been observed to normalize carbohydrate-deficient transferrin levels in patients .

The synthesis of Epalrestat-d5 involves deuteration processes that incorporate deuterium into the Epalrestat molecule. Common methods include:

  • Catalytic Hydrogenation: Utilizing deuterated hydrogen gas under controlled conditions to selectively replace hydrogen atoms with deuterium.
  • Synthetic Pathways: Employing reactions that favor the introduction of deuterium at specific sites within the molecular structure, ensuring that the resulting compound retains its functional properties while being labeled for isotopic studies.

These methods ensure that Epalrestat-d5 retains its biological activity while allowing for detailed tracking in metabolic studies.

Epalrestat-d5 is primarily utilized in research settings for tracer studies in metabolomics. Its applications include:

  • Metabolic Studies: Understanding the role of aldose reductase in various metabolic pathways.
  • Diabetic Research: Investigating mechanisms underlying diabetic complications and evaluating therapeutic interventions.
  • Pharmacokinetic Studies: Assessing drug metabolism and distribution through stable isotope labeling.

Interaction studies involving Epalrestat-d5 focus on its effects on various biological systems. Key findings include:

  • Inhibition of Aldose Reductase: Confirmed through various assays that measure sorbitol levels in tissues exposed to high glucose concentrations.
  • Impact on Vascular Smooth Muscle Cells: Demonstrated reduction in cell proliferation and oxidative stress markers when treated with Epalrestat-d5 .
  • Synergistic Effects: Potential interactions with other diabetic medications have been explored, indicating possible enhanced efficacy when used in combination therapy.

Epalrestat-d5 shares similarities with several other compounds that inhibit aldose reductase or are involved in diabetes management. Here are some notable comparisons:

Compound NameMolecular FormulaMechanism of ActionUnique Features
EpalrestatC15H13NO3S2C_{15}H_{13}NO_{3}S_{2}Aldose reductase inhibitorFirst-in-class drug for diabetic neuropathy
SorbinilC15H15NO3C_{15}H_{15}NO_{3}Aldose reductase inhibitorSelective for ocular tissues
RanirestatC14H17N3O4C_{14}H_{17}N_{3}O_{4}Aldose reductase inhibitorMore potent than Epalrestat
MirogabalinC18H25N3O4C_{18}H_{25}N_{3}O_{4}Modulates calcium channels; neuropathic painBroader mechanism beyond aldose reductase

Epalrestat-d5’s uniqueness lies in its stable isotope labeling, which allows for precise tracking and quantification in biological systems, providing insights into metabolic processes that other compounds cannot offer.

Dates

Modify: 2023-07-20

Explore Compound Types